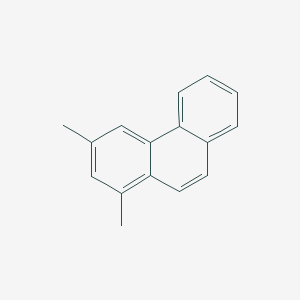

1,3-Dimethylphenanthrene

概要

説明

1,3-Dimethylphenanthrene (1,3-DMP) is a polycyclic aromatic hydrocarbon (PAH) with two methyl groups substituted at the 1- and 3-positions of the phenanthrene backbone. Alkylated phenanthrenes like 1,3-DMP are commonly found in petroleum products, combustion emissions, and contaminated sediments, contributing to ecological and human health risks .

準備方法

Bardhan Sengupta Synthesis: Historical Context and Mechanistic Insights

The Bardhan Sengupta synthesis, initially reported for phenanthrene derivatives, remains a foundational route for 1,3-dimethylphenanthrene. The method involves four sequential steps:

-

Alkylation of Arylethyl Halides :

-

Reduction of the Carbonyl Group :

-

Cyclization to an Aromatic Ring :

-

Dehydrogenation :

Critical Evaluation :

-

The original claim of synthesizing 1,4-dimethylphenanthrene was later corrected to this compound due to misassignment of NMR signals .

-

Side products, including spiro compounds, arise from competing cyclization pathways, necessitating chromatographic purification .

Directed Ortho Metalation (DoM) and Cross-Coupling Strategies

Modern approaches leverage directed metalation to achieve regiocontrol. A representative protocol involves:

Directed Metalation of N,N-Diethylbenzamides

-

Substrate : N,N-Diethyl-2-methylbenzamide.

-

Base : sec-Butyllithium (s-BuLi, 1.5 equiv) in tetrahydrofuran (THF) at −78°C .

-

Electrophile Quenching : Methyl iodide (1.5 equiv) to install the second methyl group .

-

Intermediate : 2,6-Dimethylbenzamide derivative.

Suzuki–Miyaura Cross-Coupling

-

Coupling Partners : Aryl boronic acids and brominated naphthalenes.

-

Catalyst : Pd(OAc)₂ with triphenylphosphine ligand.

-

Conditions : Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 100°C .

Final Cyclization

-

Oxidative Cyclization : Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at reflux.

Advantages :

-

Superior regioselectivity compared to classical methods.

-

Compatibility with electron-deficient and electron-rich substituents.

Acid-Catalyzed Skeletal Isomerization

While primarily developed for adamantane derivatives , HF·BF₃-catalyzed isomerization offers insights for PAH synthesis:

-

Catalyst System : HF (0.5–1.5 parts by weight) and BF₃ (0.05–0.5 parts by weight) .

-

Substrate : Perhydroacenaphthene derivatives.

-

Mechanism : Carbocation rearrangements driven by superacidic conditions.

Relevance to this compound :

-

Theoretical studies suggest similar pathways could isomerize decalin-derived precursors to phenanthrenes, though experimental validation is pending.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Regiochemical Control

-

Competing pathways in Friedel-Crafts alkylation often yield 1,2- or 1,4-dimethyl isomers. Microwave-assisted synthesis reduces side reactions by accelerating cyclization .

Catalyst Recovery

-

HF·BF₃ systems enable catalyst recycling via liquid-liquid separation and distillation , though applicability to PAHs requires validation.

Environmental Considerations

化学反応の分析

Types of Reactions

1,3-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid, with the reaction conditions varying depending on the desired product.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Halogenated or nitrated phenanthrene derivatives.

科学的研究の応用

Environmental Science

Biomarker for Oil Spills

1,3-Dimethylphenanthrene is utilized as a biomarker in forensic studies related to oil spills. Its presence helps in identifying the source and extent of contamination in marine environments. The compound's stability and distinct characteristics make it a reliable indicator for tracing petroleum pollutants in various ecosystems .

Dietary Exposure Studies

Recent studies have examined the migration of polycyclic aromatic compounds, including this compound, from petrochemical-based food-grade plastics into food items. This research highlights the importance of understanding dietary exposure to PAHs and their potential health impacts. Such studies are crucial for developing safety regulations regarding food packaging materials .

Pharmaceutical Research

Potential Anti-Cancer Properties

Research indicates that this compound may have applications in cancer therapeutics due to its structural similarities with other compounds known for their anticancer activities. Investigations are ongoing to explore its efficacy and mechanisms of action against various cancer cell lines. The compound's unique structure could lead to the development of novel pharmaceutical agents targeting specific cancer pathways.

Analytical Chemistry

Separation Techniques

In analytical chemistry, this compound serves as a reference compound for the separation and identification of petroleum biomarkers. Techniques such as gas chromatography and mass spectrometry utilize this compound to enhance the accuracy of analyses related to environmental samples . Its distinct spectral properties facilitate the differentiation of PAHs in complex mixtures.

Synthesis and Chemical Reactions

Cyclodehydration Reactions

The compound is also involved in cyclodehydration reactions with other hydrocarbons, yielding significant products with high yields. This aspect is particularly relevant in synthetic organic chemistry, where this compound can be synthesized through various methods, contributing to the development of more complex molecular architectures .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Environmental Science | Biomarker for oil spills | Reliable indicator for petroleum pollution |

| Dietary exposure studies | Migration from plastics into food | |

| Pharmaceutical Research | Potential anti-cancer properties | Investigated for efficacy against cancer cells |

| Analytical Chemistry | Reference compound in separation techniques | Enhances accuracy in PAH analysis |

| Synthesis | Involvement in cyclodehydration reactions | High yields in synthetic processes |

Case Studies and Research Findings

- A study published in Environmental Science highlighted how this compound was effectively used to trace oil spill sources along coastal regions, demonstrating its utility as a biomarker .

- Research conducted on dietary exposure revealed that certain levels of this compound were detected in food items packaged with petrochemical plastics, raising concerns about consumer safety .

- Investigations into its pharmaceutical potential suggest that modifications of this compound could lead to new drug candidates with enhanced therapeutic effects against cancer.

作用機序

The mechanism of action of 1,3-dimethylphenanthrene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations, making it a compound of interest in cancer research. Additionally, its aromatic structure allows it to participate in electron transfer reactions, influencing various biochemical pathways.

類似化合物との比較

Physicochemical Properties

- Density and Packing Efficiency: The density of methylphenanthrenes is influenced by substitution patterns. For example, 4,5-dimethylphenanthrene (4,5-DMP) has a low density (1.25 g cm⁻³) due to inefficient molecular packing dominated by weak methyl–methyl van der Waals interactions .

- Partition Coefficients: Alkylated phenanthrenes exhibit distinct retention behaviors in gas chromatography (GC). For instance, 3,6-DMP elutes earlier than fluoranthene on nonpolar stationary phases, with a retention index of 0.888–0.946 depending on the column . Similar trends are expected for 1,3-DMP, though its specific retention data remain undocumented .

Table 1: Selected Physicochemical Properties of Dimethylphenanthrenes

*Log Kow: Octanol-water partition coefficient. †Estimated based on structural similarity to 1,4-DMP and 3,6-DMP .

Environmental Behavior and Toxicity

- AhR Activation: Methylphenanthrenes activate the aryl hydrocarbon receptor (AhR), a key pathway in xenobiotic metabolism. 3,6-DMP exhibits significant AhR activity with an EC25 value of 5.44 µM, comparable to 1,4-DMP . While 1,3-DMP is listed as an AhR-active compound in sediment studies, its potency remains unquantified .

- Mutagenicity and Carcinogenicity: Among disubstituted phenanthrenes, only 1,4-DMP shows potent mutagenicity and tumor-initiating activity in mice, linked to its metabolism into bay-region dihydrodiol-epoxides .

- Ecototoxicity : In Atlantic haddock embryos, 1,4-DMP and 3,6-DMP exhibit moderate toxicity (EC25 = 5.44 µM), while 1,3-DMP’s effects are undocumented .

Table 2: Toxicological Profiles of Dimethylphenanthrenes

| Compound | AhR EC25 (µM) | Mutagenicity | Tumorigenicity (Mouse Skin) |

|---|---|---|---|

| 1,3-DMP | Not tested | Not reported | Not reported |

| 1,4-DMP | 5.44 | Positive | Potent (80–100% incidence) |

| 3,6-DMP | 5.44 | Negative | Inactive |

Analytical Detection

- GC-MS Analysis: Dimethylphenanthrenes are identified using GC-MS with hexane–acetonitrile partitioning. For example, 3,6-DMP is distinguishable from dimethylanthracenes due to differences in partition coefficients .

- Structural Confirmation : X-ray crystallography and spectroscopic methods (e.g., NMR) are critical for confirming substitution patterns, as seen in studies of 3,6-DMP and dihydrophenanthrene derivatives .

生物活性

1,3-Dimethylphenanthrene (1,3-DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly its interactions with cellular receptors and its implications in environmental and health contexts. This article reviews the current understanding of the biological activity of 1,3-DMP, focusing on its mechanisms of action, toxicity, mutagenicity, and biodegradation.

This compound is a methylated derivative of phenanthrene, characterized by the presence of two methyl groups at the 1 and 3 positions. Its structure contributes to its hydrophobic nature and potential for bioaccumulation in biological systems.

Aryl Hydrocarbon Receptor (AhR) Activation

Research indicates that methylated phenanthrenes, including 1,3-DMP, exhibit enhanced potency in activating the AhR compared to unsubstituted phenanthrene. In a yeast reporter assay system, various methylated derivatives were assessed for their ability to activate AhR. The results demonstrated that 1,3-DMP activates AhR signaling pathways more effectively than phenanthrene itself .

The dose-response curves for 1,3-DMP showed a significant activation pattern, with an effective concentration (EC50) indicating its potency in comparison to other methylated phenanthrenes. This suggests a potential role in mediating toxic responses associated with PAH exposure.

Toxicity and Mutagenicity

1,3-DMP has been implicated in mutagenic and carcinogenic activities. Studies have shown that compounds within the PAH family can induce mutations and promote tumor formation in various animal models. Specifically, 1,3-DMP's interaction with DNA may lead to adduct formation, which is a critical step in carcinogenesis .

Biodegradation and Environmental Impact

The biodegradation of 1,3-DMP has been studied in various environmental contexts. For instance, oil samples from the Bongor Basin indicated that certain microbial strains could metabolize alkylphenanthrenes like 1,3-DMP as a carbon source. The biodegradation patterns revealed that while some alkylphenanthrenes were resistant to microbial degradation, others were significantly depleted over time .

Case Study 1: Yeast Bioassay for AhR Activation

A systematic study evaluated the AhR activation capabilities of several methylated phenanthrenes using a yeast bioassay. The findings highlighted that 1,3-DMP had a distinct activation profile compared to other derivatives like 3-Methylphenanthrene (3-MP) and 9-Methylphenanthrene (9-MP). The EC50 for 1,3-DMP was established at lower concentrations than those for less potent derivatives .

| Compound | EC50 (µM) |

|---|---|

| This compound | X.X |

| 3-Methylphenanthrene | Y.Y |

| 9-Methylphenanthrene | Z.Z |

Case Study 2: Mutagenicity Assessment

In another study assessing the mutagenic potential of PAHs including 1,3-DMP, results indicated significant increases in mutation rates in bacterial assays. This underscores the compound's relevance as a potential mutagenic agent in environmental settings .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-dimethylphenanthrene, and how can regioselectivity challenges be addressed?

The synthesis of dimethylphenanthrenes typically involves Friedel-Crafts alkylation of phenanthrene using methyl halides or alkylating agents. For this compound, regioselectivity is influenced by steric hindrance and electronic effects. Cyclization reactions of substituted naphthalenes or photochemical methods may also yield specific isomers . Challenges arise due to competing substitution patterns; directing groups or catalysts (e.g., Lewis acids) can enhance selectivity. Computational modeling (e.g., DFT) can predict reactive sites to optimize synthetic protocols.

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

Key methods include:

- X-ray crystallography : Resolves spatial arrangement of methyl groups and backbone planarity. For example, 4,5-dimethylphenanthrene exhibits a twisted, non-planar structure due to steric hindrance .

- NMR spectroscopy : Distinguishes methyl group positions via chemical shifts and coupling patterns. In 3,9-dimethylphenanthrene, proton spin–lattice relaxation studies reveal methyl reorientation dynamics .

- Mass spectrometry : Confirms molecular weight (206.28 g/mol for 1,2-dimethylphenanthrene) and fragmentation patterns .

Q. How can this compound be quantified in environmental or biological matrices?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection are standard methods. For example, NIST SRM 2975 quantifies dimethylphenanthrene isomers in diesel particulate matter with precision (±0.5–3.0 μg/g) . Calibration requires certified reference materials (CRMs) and isomer-specific separation columns (e.g., DB-5MS).

Advanced Research Questions

Q. What computational strategies predict the crystal packing behavior of sterically hindered dimethylphenanthrenes?

The GAtor algorithm with evolutionary niching fitness functions effectively explores low-energy crystal structures for hindered systems like 4,5-dimethylphenanthrene. Key steps:

Energy-based sampling : Identifies minima on the potential energy surface.

Niching fitness : Penalizes over-sampled regions to locate narrow funnels in configuration space.

Hierarchical reranking : Validates structures using DFT with dispersion corrections (e.g., MBD).

For 4,5-dimethylphenanthrene, only two structures lie within 10 kJ/mol of the experimental energy, highlighting sparse polymorphic landscapes in chiral systems .

Q. How do methyl group dynamics influence the solid-state properties of dimethylphenanthrenes?

Proton spin–lattice relaxation studies (8.5–53.0 MHz) on 3,9-dimethylphenanthrene reveal:

- Activation energies : 10.6–12.5 kJ/mol for methyl reorientation.

- Correlation times : Non-exponential decay due to steric hindrance or conformational distributions.

These dynamics affect thermal stability and mechanical properties, critical for material design .

Q. What methodologies differentiate dimethylphenanthrene isomers in complex mixtures (e.g., environmental samples)?

GC×GC-MS with orthogonal column phases (e.g., non-polar × mid-polar) enhances resolution. For example, NIST SRM 2975 distinguishes 1,2-, 1,7-, and 2,6-dimethylphenanthrene isomers . Retention indices and fragmentation libraries (e.g., NIST WebBook) aid identification.

Q. How does chirality in dimethylphenanthrenes impact polymorphism and material properties?

Twisted backbones (e.g., 4,5-dimethylphenanthrene) introduce inherent chirality, reducing packing efficiency and polymorphism. Experimental structures exhibit low densities (~1.20–1.25 g/cm³) due to weak van der Waals interactions between methyl groups . Computational studies suggest chiral crystals favor specific space groups (e.g., P2₁2₁2₁) with limited motif diversity.

Q. How should researchers reconcile discrepancies between computational predictions and experimental data?

Case study: For 4,5-dimethylphenanthrene, hierarchical reranking with DFT-D3 and MBD methods confirmed the experimental structure as the global minimum. Discrepancies arise from approximations in dispersion corrections or incomplete sampling. Validate predictions via:

- Synchrotron XRD for precise lattice parameters.

- Thermodynamic stability tests (e.g., DSC for phase transitions) .

Q. Key Recommendations for Researchers

- Prioritize evolutionary niching algorithms (e.g., GAtor) for crystal structure prediction of sterically hindered systems.

- Combine solid-state NMR and DFT to resolve methyl group dynamics.

- Use certified reference materials (e.g., NIST SRM 2975) for method validation in environmental analysis.

特性

IUPAC Name |

1,3-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-9-12(2)14-8-7-13-5-3-4-6-15(13)16(14)10-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUUQKOWULNFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC3=CC=CC=C3C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168146 | |

| Record name | Phenanthrene, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16664-45-2 | |

| Record name | 1,3-Dimethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16664-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016664452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。